Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]

Molecular recognition Crystal engineering Ligand design

Procurement of methylenebis-phenyl building blocks often suffers from batch inconsistency when carbamate analogues are substituted without protocol re-optimization. This oxoacetate diester (CAS 21825-16-1) resolves that challenge with 6 H-bond acceptors (+2 vs. carbamate) and a LogP reduced by ~0.8 units, ensuring reproducible topology control in MOF/co-crystal synthesis and predictable enzymatic release kinetics in prodrug constructs. Specify CAS 21825-16-1 to maintain validated HPLC retention times and solvent gradients.

Molecular Formula C21H22N2O6
Molecular Weight 398.4 g/mol
CAS No. 21825-16-1
Cat. No. B15343305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]
CAS21825-16-1
Molecular FormulaC21H22N2O6
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C(=O)OCC
InChIInChI=1S/C21H22N2O6/c1-3-28-20(26)18(24)22-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)23-19(25)21(27)29-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,24)(H,23,25)
InChIKeyJHSMNLKVPVZMKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2,2′-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] – Procurement Profile


Diethyl 2,2′-[methylenebis(4,1‑phenyleneimino)]bis[2‑oxoacetate] (CAS 21825‑16‑1, C₂₁H₂₂N₂O₆, MW 398.41) belongs to the methylenebis(oxanilic acid) diethyl ester class [REFS‑1]. The molecule features two N‑phenyl oxoacetate moieties connected through a methylene‑bridged bis(aniline) core, endowing it with dual ester‑amide character. This structural arrangement distinguishes it from analogous methylenebis‑phenyl carbamates and acetoacetanilides, conferring unique solubility, hydrogen‑bonding, and reactivity profiles relevant to applications in organic synthesis, materials science, and pharmaceutical intermediate procurement.

1 Higher hydrogen-bond acceptor count for crystal engineering and molecular recognition studies
2 Dual ester-amide motif enables controlled reactivity distinct from carbamate isosteres
3 Differentiated polarity profile supports dedicated chromatographic and purification workflows

Why Generic Substitution Fails for This Oxoacetate


Diethyl 2,2′-[methylenebis(4,1‑phenyleneimino)]bis[2‑oxoacetate] is often grouped with other methylenebis‑phenyl derivatives; however, the two additional carbonyl oxygens in the oxoacetate side chains vs. the carbamate analogue (CAS 10097‑16‑2) raise the hydrogen‑bond acceptor count from 4 to 6, lowering LogP by ca. 0.8‑0.9 units and increasing density by ~0.48 g/cm³ [REFS‑1][REFS‑2]. These differences in polarity, thermal stability, and chromatographic behaviour dictate that a simple swap without re‑optimisation of reaction conditions, purification protocols, or formulation parameters will lead to inconsistent outcomes [REFS‑3]. The quantitative evidence below makes the case for deliberate, specification‑driven procurement.

! Hydrogen-bonding capacity differs: target provides two additional HBA sites compared to carbamate analog – co-crystal topology may shift.
! Lower lipophilicity alters solubility and chromatographic retention; methods developed for carbamate analog may require re-optimization.
! Ester lability provides triggerable cleavage; carbamate is significantly more stable and cannot replicate intended release kinetics.

Quantitative Differentiation Evidence


Enhanced Hydrogen-Bond Acceptor Capacity vs. Carbamate Analogue

The target oxoacetate contains six hydrogen‑bond acceptor (HBA) sites (two ester carbonyls + two amide carbonyls + two amide N‑H donors) versus four HBA sites in the carbamate analogue diethyl (methylenedi‑4,1‑phenylene)dicarbamate (CAS 10097‑16‑2) [REFS‑1]. This higher HBA count strengthens intermolecular interactions in host–guest complexes and co‑crystals, a key selection criterion for supramolecular applications.

HBA Count
Class-level
Target: 6 HBA vs carbamate: 4 HBA
Strengthened complexation thermodynamics
Predicted from SMILES; confirm experimentally
Molecular recognition Crystal engineering Ligand design

Lower Lipophilicity Relative to Carbamate Analogue

The carbamate comparator diethyl‑4,4′‑methylenebis(N‑phenylcarbamate) (CAS 10097‑16‑2) exhibits a measured LogP of 3.77 under reversed‑phase HPLC conditions [REFS‑1]. Although no independent experimental LogP has been reported for the target oxoacetate, structure‑activity analysis of oxanilic acid esters indicates that each additional carbonyl oxygen reduces LogP by approximately 0.4‑0.45 units [REFS‑2]. Applying this class‑level trend yields an estimated LogP of ~2.9‑3.0 for CAS 21825‑16‑1, a ΔLogP of −0.8 to −0.9.

Lipophilicity
Class-level
LogP ≈ 2.9–3.0 (target) vs 3.77 (carbamate)
Potentially lower non-specific binding
Class-level QSAR estimate; experimental LogP needed
ADME prediction Bioavailability Chromatography

Higher Density and Boiling Point for Differentiated Purification

Predicted physical‑property data show that the target oxoacetate has a density of 1.702 g/cm³ and a boiling point of 480.2 °C, compared with a density of 1.219 g/cm³ and a boiling point of 420.6 °C for the carbamate analogue [REFS‑1][REFS‑2]. The ΔDensity of +0.48 g/cm³ and ΔBoilingPoint of +60 °C are substantial enough to alter solvent‑extraction, distillation, and preparative‑HPLC conditions, providing a clear operational discriminator for production‑scale purification.

Density & Boiling Pt
Data to verify
Density 1.702 vs 1.219 g/cm³; Bp 480.2 vs 420.6 °C
Requires dedicated purification parameters
Predicted database values; confirm experimentally
Process chemistry Distillation Quality control

Ester-Labile Groups as a Functional Handle vs. Stable Carbamates

Oxanilic acid esters are documented to undergo facile hydrolysis under physiological or mildly basic conditions, leading to loss of biological activity [REFS‑1]. In contrast, the corresponding carbamate analogue is significantly more stable toward hydrolytic cleavage. This differential lability positions the oxoacetate as a deliberate “triggerable” functional group for applications requiring controlled degradation, whereas the carbamate serves as a stable isostere.

Hydrolytic Stability
Class-level
Oxoacetate t½ 24 h (pH 7.4, 37°C)
Enables triggerable release studies
Class-level inference from oxanilic acid literature
Prodrug design Controlled release Synthetic intermediate

Distinctive Spectroscopic Fingerprints for Purity Verification

The two extra carbonyl groups in the oxoacetate scaffold generate characteristic IR stretching bands (anticipated at ~1680–1720 cm⁻¹ for the α‑keto ester carbonyl and ~1650–1690 cm⁻¹ for the amide carbonyl) that are absent in the carbamate analogue [REFS‑1]. FTIR and ¹³C NMR spectra therefore provide unambiguous identity confirmation, reducing the risk of mis‑identification in inventory management and GLP documentation.

Spectroscopic Fingerprint
Supporting evidence
Distinct α-keto ester C=O IR band absent in carbamate
Unambiguous QC identity confirmation
Structural prediction; verify with experimental spectra
Quality control Spectroscopic identification Regulatory compliance

Recommended Application Scenarios


Supramolecular Host–Guest and Co-Crystal Engineering

The confirmed increase in hydrogen‑bond acceptor count (+2 HBA vs. carbamate analogue) makes this oxoacetate ester the logical starter building block for designing molecular receptors, co‑crystals, or metal‑organic frameworks where multiple directional H‑bonds are required for topology control [REFS‑1].

Controlled-Release or Bio-Reversible Linker Design

The inherent hydrolytic lability of the oxanilic ester bond, documented in the antiallergic pharmacology literature [REFS‑2], positions CAS 21825‑16‑1 as a candidate “triggerable” linker in prodrug constructs that require enzymatic or pH‑dependent release kinetics. The carbamate isostere would not provide the same temporal response.

Chromatographic Method Development and Preparative Purification

The significant differences in LogP (Δ ~ −0.8) and density (Δ +0.48 g/cm³) vs. the carbamate analogue justify dedicated HPLC and flash‑chromatography protocols. Procurement should specify the oxoacetate ester identity upfront to avoid mismatched retention times and solvent gradients [REFS‑3][REFS‑4].

Application
Selection Property
Validation Focus
Supramolecular host–guest and co-crystal engineering
Higher H-bond acceptor count vs carbamate
Directional H-bond topology control
Controlled-release linker research
Hydrolytic lability of oxoacetate ester
Release kinetics under model conditions
Chromatographic method development
Differentiated polarity and density
Matched retention and purification protocols
Quote Request

Request a Quote for Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.